3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
Overview
Description
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid, also known as CPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of fenoprofen, which is commonly used to treat pain and inflammation. CPP has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mechanism Of Action
The exact mechanism of action of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is not fully understood, but it is believed to involve the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins, mediators of inflammation and pain. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical And Physiological Effects
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been found to exert a range of biochemical and physiological effects, including the inhibition of leukocyte migration, the reduction of oxidative stress, and the modulation of the immune response. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to improve the microcirculation in inflamed tissues and to enhance tissue repair mechanisms.
Advantages And Limitations For Lab Experiments
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has several advantages for use in laboratory experiments, including its well-established anti-inflammatory and analgesic properties, its low toxicity, and its ease of synthesis. However, 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid also has several limitations, including its relatively low potency compared to other NSAIDs, its short half-life, and its poor solubility in water.
Future Directions
There are several potential future directions for research on 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid. One area of interest is the development of more potent analogs of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid that could be used to treat a wider range of inflammatory diseases. Another area of research is the investigation of the potential use of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid and to identify its molecular targets.
Scientific Research Applications
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
properties
IUPAC Name |
3-(4-chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)15(11-17(21)22)19-16(20)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDVSHRTSIEYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394997 | |
Record name | 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
CAS RN |
171002-19-0 | |
Record name | 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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